molecular formula C11H7NO4 B12153532 Quinoline-4,8-dicarboxylic acid

Quinoline-4,8-dicarboxylic acid

Cat. No.: B12153532
M. Wt: 217.18 g/mol
InChI Key: GGYXVKIQINJBMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHEMHERE CHEM118583 is a chemical compound developed by HongKong Chemhere Co, Ltd It is known for its unique properties and applications in various scientific fields

Preparation Methods

The synthesis of CHEMHERE CHEM118583 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary, the general approach includes:

    Synthetic Routes: The compound is typically synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions.

    Reaction Conditions: The reactions are carried out under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

    Industrial Production Methods: Industrial production of CHEMHERE CHEM118583 involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality in the final product.

Chemical Reactions Analysis

CHEMHERE CHEM118583 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others using appropriate reagents.

    Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as catalysts, solvents, and controlled temperatures.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

CHEMHERE CHEM118583 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is utilized in biological studies to understand its effects on different biological systems.

    Medicine: Research is being conducted to explore its potential therapeutic applications in treating various diseases.

    Industry: The compound is used in industrial processes for the production of various products.

Mechanism of Action

The mechanism of action of CHEMHERE CHEM118583 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with specific enzymes or receptors.

Properties

Molecular Formula

C11H7NO4

Molecular Weight

217.18 g/mol

IUPAC Name

quinoline-4,8-dicarboxylic acid

InChI

InChI=1S/C11H7NO4/c13-10(14)7-4-5-12-9-6(7)2-1-3-8(9)11(15)16/h1-5H,(H,13,14)(H,15,16)

InChI Key

GGYXVKIQINJBMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.